molecular formula C6H9N3O B13104233 6-(Dimethylamino)pyridazin-4-ol

6-(Dimethylamino)pyridazin-4-ol

Cat. No.: B13104233
M. Wt: 139.16 g/mol
InChI Key: WPFBUWCQGNFVTR-UHFFFAOYSA-N
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Description

6-(Dimethylamino)pyridazin-4-ol is a pyridazine derivative characterized by a hydroxyl group at position 4 and a dimethylamino substituent at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating substituent, enhancing solubility in polar solvents and influencing intermolecular interactions.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-(dimethylamino)-1H-pyridazin-4-one

InChI

InChI=1S/C6H9N3O/c1-9(2)6-3-5(10)4-7-8-6/h3-4H,1-2H3,(H,8,10)

InChI Key

WPFBUWCQGNFVTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=O)C=NN1

Origin of Product

United States

Preparation Methods

Condensation of Hydrazine Derivatives with Carbonyl Compounds

One common approach involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyridazin-4-ol core. This method often uses 3-oxo-2-arylhydrazonopropanals and active methylene compounds under acidic conditions to cyclize into pyridazin derivatives, which can then be functionalized further to introduce the dimethylamino group at the 6-position.

Direct Amination of Pyridazin-4-ol Derivatives

Starting from 3-acetylpyridazine or similar pyridazine derivatives, the dimethylamino group can be introduced via nucleophilic substitution or amination reactions using dimethylamine. These reactions typically require controlled temperatures (often reflux) and catalysts or bases to facilitate substitution at the 6-position, ensuring selective amination without affecting the hydroxyl group at position 4.

Detailed Preparation Methods

Synthesis via Reaction of 4,6-Dihydroxypyridazine with Dimethylamine

While direct literature on 6-(Dimethylamino)pyridazin-4-ol preparation is limited, analogous processes for related pyridazine and pyrimidine derivatives provide insight:

  • A key step involves converting 4,6-dihydroxypyridazine to 4,6-dichloropyridazine using phosgene and a suitable base such as dimethylaniline or diisopropylethylamine in polar aprotic solvents like acetonitrile or dichloromethane. This chlorinated intermediate can then undergo nucleophilic substitution with dimethylamine to install the dimethylamino group selectively at position 6.

  • The reaction conditions for chlorination typically range from 0°C to 120°C, with phosgene added at the beginning of the process and the mixture refluxed for several hours (e.g., 17 hours at ~29°C in dichloromethane).

  • After chlorination, the nucleophilic substitution with dimethylamine is performed under reflux in tetrahydrofuran or similar solvents to yield the 6-(dimethylamino) derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed for installing amine substituents on pyridazine rings, especially when starting from halogenated intermediates such as 6-chloropyridazin-4-ol derivatives. This method involves:

  • Using palladium catalysts (e.g., Pd2dba3) with phosphine ligands (e.g., Xantphos) and bases like sodium tert-butoxide in toluene at elevated temperatures (~100°C).

  • Coupling the halogenated pyridazine with dimethylamine or dimethylamino-containing precursors to form the desired this compound.

This approach provides good yields (often above 40-70%) and high selectivity, with the advantage of tolerance to various functional groups.

Microwave-Assisted and Flow Chemistry Methods

Recent advances in synthetic methodology have introduced microwave-assisted synthesis and hybrid flow-batch processes to improve efficiency and scalability. For example, related dimethylaminopyridinols have been synthesized using:

  • Microwave irradiation to accelerate reaction rates and reduce reaction times.

  • Hybrid flow-batch flow systems to safely handle reactive intermediates and optimize reaction parameters, enabling multigram scale synthesis with controlled temperature and reagent addition.

Though specific to pyridinols, these techniques are adaptable to pyridazinols such as this compound.

Summary Table of Preparation Methods

Methodology Key Reagents and Conditions Advantages Yield Range (%) References
Condensation of hydrazine derivatives with carbonyl compounds Hydrazine derivatives, carbonyl compounds, acidic conditions Direct ring formation, versatile Not explicitly reported
Chlorination of 4,6-dihydroxypyridazine followed by amination Phosgene, dimethylaniline base, acetonitrile/DCM, reflux; then dimethylamine, THF, reflux Selective substitution, scalable ~80 (chlorination step)
Palladium-catalyzed cross-coupling Pd2dba3, Xantphos, NaOtBu, toluene, 100°C, dimethylamine High selectivity, functional group tolerance 40-70
Microwave-assisted synthesis Microwave reactor, organic solvents, dimethylamine Reduced reaction time, energy efficient Not explicitly reported
Hybrid flow-batch flow synthesis Continuous flow setup, controlled temperature and reagent addition Scalable, safe handling of intermediates Multigram scale

Research Findings and Notes

  • The chlorination of 4,6-dihydroxypyridazine using phosgene and dimethylaniline base proceeds efficiently in polar aprotic solvents with yields up to 81% for 4,6-dichloropyridazine, a key intermediate for subsequent amination.

  • The nucleophilic substitution of the chlorine at position 6 by dimethylamine requires reflux conditions and can be catalyzed or facilitated by bases or palladium catalysts to improve yield and selectivity.

  • The electron-donating dimethylamino group enhances the basicity and solubility of the final compound, influencing its reactivity and potential pharmaceutical applications.

  • Advanced synthetic methods like flow chemistry and microwave-assisted synthesis offer promising routes for safer, faster, and scalable production, although specific protocols for this compound remain to be fully developed.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethylamino)pyridazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridazin-4-ol derivatives.

Scientific Research Applications

6-(Dimethylamino)pyridazin-4-ol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)pyridazin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-(Dimethylamino)pyridazin-4-ol with analogous heterocyclic compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Activities
This compound Pyridazine 4-OH, 6-N(CH₃)₂ ~155.16* High polarity, potential bioactivity (inferred)
6-Amino-2-(methylthio)pyrimidin-4-ol Pyrimidine 4-OH, 6-NH₂, 2-SCH₃ 173.23 Moderate lipophilicity (S-CH₃ group)
2-(Diethylamino)-6-methylpyrimidin-4-ol Pyrimidine 4-OH, 6-CH₃, 2-N(CH₂CH₃)₂ 211.28 Increased lipophilicity (bulky -N(CH₂CH₃)₂)
4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one Pyridazinone 3-ketone, 4-aryl amino, 6-CH₃ ~365.44 Formyl peptide receptor agonist activity
3-Methoxy-4-methyl-6-(4-pyridinyl)pyridazine Pyridazine 3-OCH₃, 4-CH₃, 6-pyridinyl ~217.24 Aromatic stacking potential (pyridinyl group)

*Calculated based on molecular formula (C₆H₉N₃O).

Key Observations

Substituent Effects on Polarity: The dimethylamino group in this compound enhances polarity compared to sulfur-containing analogs (e.g., 6-Amino-2-(methylthio)pyrimidin-4-ol), which exhibit moderate lipophilicity due to the thioether group .

Biological Activity: Pyridazinones with aryl amino substituents (e.g., compound 9 in ) demonstrate agonist activity for formyl peptide receptors, suggesting that electron-donating groups (e.g., -N(CH₃)₂) in pyridazines may similarly modulate receptor interactions .

Synthetic Accessibility: Methoxy and methyl groups (e.g., 3-Methoxy-4-methyl-6-(4-pyridinyl)pyridazine) are commonly introduced via nucleophilic substitution or condensation reactions, whereas dimethylamino groups may require reductive amination or direct alkylation .

Thermal Stability: Pyridazinones (e.g., compound 9, m.p. 162–164°C ) generally exhibit higher melting points than hydroxyl-substituted pyridazines/pyrimidines due to intermolecular hydrogen bonding and ketone rigidity.

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